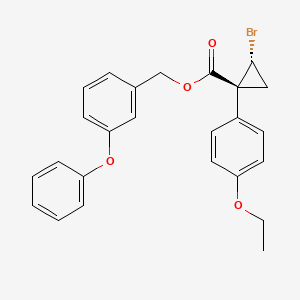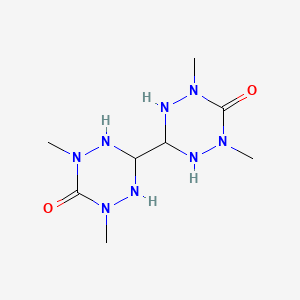
(3,3'-Bi-1,2,4,5-tetrazine)-6,6'(1H,1'H)-dione, octahydro-1,1',5,5'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bi-tetrazine core with octahydro and tetramethyl substitutions, making it a subject of interest for researchers in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the tetrazine core, followed by the introduction of octahydro and tetramethyl groups. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired modification of the tetrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, electrophiles, various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce partially or fully reduced tetrazine derivatives.
Applications De Recherche Scientifique
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione: A related compound with a similar tetrazine core but lacking the octahydro and tetramethyl substitutions.
1,2,4,5-Tetrazine derivatives: Compounds with variations in the substitution pattern on the tetrazine ring.
Uniqueness: The uniqueness of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
87774-20-7 |
|---|---|
Formule moléculaire |
C8H18N8O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
6-(1,5-dimethyl-6-oxo-1,2,4,5-tetrazinan-3-yl)-2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C8H18N8O2/c1-13-7(17)14(2)10-5(9-13)6-11-15(3)8(18)16(4)12-6/h5-6,9-12H,1-4H3 |
Clé InChI |
LIHUMEUDJCOHRH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(NC(N1)C2NN(C(=O)N(N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


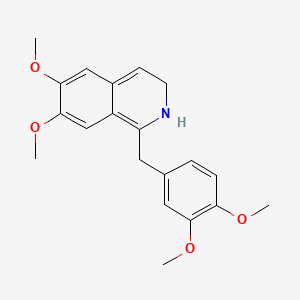
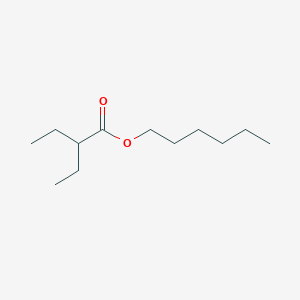
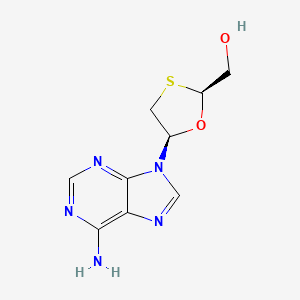
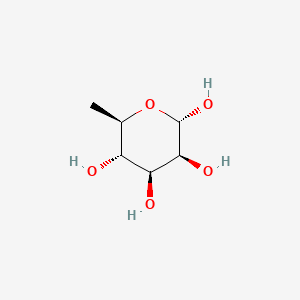
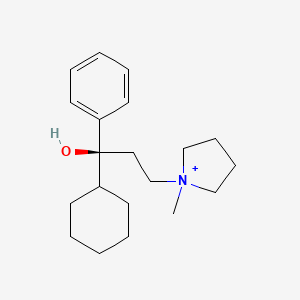
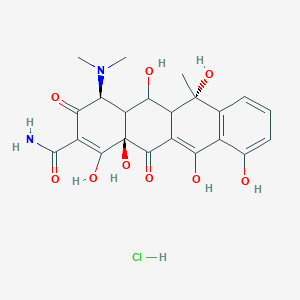
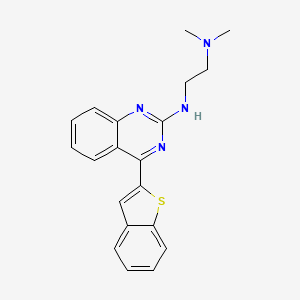
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
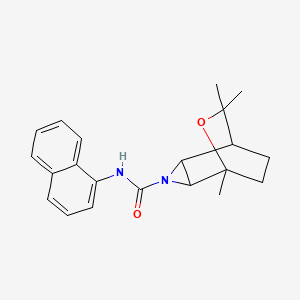
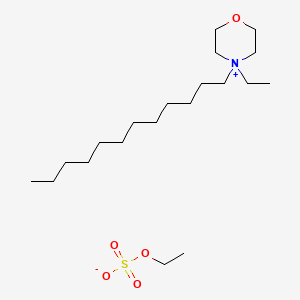
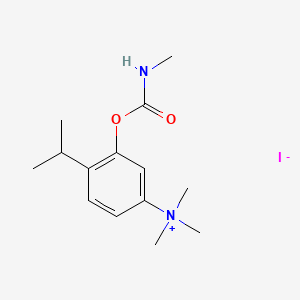
![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
